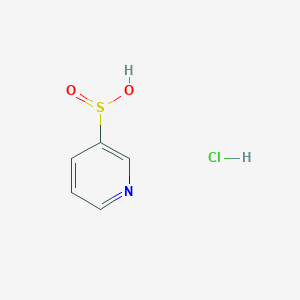

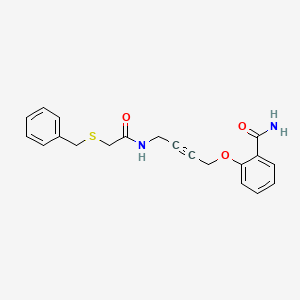

![molecular formula C17H12F3NO3 B2939506 N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 2034341-77-8](/img/structure/B2939506.png)

N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Antiarrhythmic Activity

Research into benzamides, particularly those with trifluoroethoxy ring substituents, has demonstrated their potential in the development of antiarrhythmic agents. These studies have shown that compounds with these structures can be synthesized and evaluated for their effectiveness in models of oral antiarrhythmic activity. Variations in the heterocyclic ring and the basicity of the amine nitrogen in the compounds significantly influence their antiarrhythmic properties, leading to the identification of potent molecules like flecainide acetate for clinical trials (Banitt et al., 1977).

Supramolecular Chemistry

The structural features of benzamide derivatives facilitate novel supramolecular packing motifs. For instance, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates the ability of aryl rings to self-assemble into π-stacks surrounded by triple helical networks of hydrogen bonds, suggesting new organizational modes for columnar liquid crystals (Lightfoot et al., 1999).

Synthetic Methodologies

In synthetic chemistry, benzamide compounds have been utilized in methodologies such as the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. This process highlights the broad applicability of such fluorination protocols in medicinal chemistry and synthesis, showcasing the conversion of triflamide into a wide range of functional groups (Wang et al., 2009).

Histone Deacetylase Inhibition

One of the benzamide derivatives, MS-27-275, has shown marked in vivo antitumor activity through the inhibition of histone deacetylase (HDA). This compound induced hyperacetylation of nuclear histones and demonstrated significant efficacy against various tumor cell lines and tumor lines implanted into nude mice, suggesting its potential as a novel chemotherapeutic agent (Saito et al., 1999).

Covalent Organic Frameworks

Benzamide-based building blocks have been used to construct covalent organic frameworks (COFs) with amide active sites, demonstrating efficiency as catalysts for Knoevenagel condensation. This research provides insights into the design of new materials for heterogeneous catalysis, leveraging the strong hydrogen bonding capabilities of benzamide derivatives (Li et al., 2019).

Propiedades

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3/c18-17(19,20)14-4-2-1-3-13(14)16(22)21-9-12-5-6-15(24-12)11-7-8-23-10-11/h1-8,10H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKERNESOFDIMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2939438.png)

![4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2939441.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2939443.png)